Diisobutyl hydrogen phosphate
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Overview
Description
Kynurenic acid sodium salt is a sodium salt derivative of kynurenic acid, a metabolite of the amino acid L-tryptophan. Kynurenic acid is known for its neuroactive properties, acting as an antagonist at excitatory amino acid receptors. This compound has been studied for its potential therapeutic applications in various neurobiological disorders due to its neuroprotective and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kynurenic acid sodium salt can be synthesized by neutralizing kynurenic acid with sodium hydroxide. The reaction involves dissolving kynurenic acid in water and adding sodium hydroxide to form the sodium salt. The solution is then evaporated to obtain the solid kynurenic acid sodium salt .
Industrial Production Methods
Industrial production of kynurenic acid sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration of reactants to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Kynurenic acid sodium salt undergoes various chemical reactions, including:
Oxidation: Kynurenic acid can be oxidized to form quinolinic acid.
Reduction: Reduction reactions can convert kynurenic acid to its corresponding alcohol.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinolinic acid
Reduction: Kynurenic alcohol
Substitution: Esters or amides of kynurenic acid
Scientific Research Applications
Kynurenic acid sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in the kynurenine pathway and its effects on cellular metabolism.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases, epilepsy, and schizophrenia.
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Kynurenic acid sodium salt exerts its effects primarily through its action as an antagonist at ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors. It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor and as an antagonist of the α7 nicotinic acetylcholine receptor. Additionally, it serves as a ligand for the orphan G protein-coupled receptor GPR35 and an agonist for the G protein-coupled receptor HCAR3 .
Comparison with Similar Compounds
Similar Compounds
Quinolinic acid: Another metabolite of the kynurenine pathway, known for its neurotoxic properties.
Xanthurenic acid: A metabolite with similar structural features but different biological activities.
Anthranilic acid: A precursor in the kynurenine pathway with distinct chemical properties
Uniqueness
Kynurenic acid sodium salt is unique due to its broad spectrum of antagonistic activity at excitatory amino acid receptors and its neuroprotective properties. Unlike quinolinic acid, which is neurotoxic, kynurenic acid sodium salt offers potential therapeutic benefits in neuroprotection and anticonvulsant activity .
Properties
CAS No. |
6303-30-6 |
---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
bis(2-methylpropyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10) |
InChI Key |
PVQVJLCMPNEFPM-UHFFFAOYSA-N |
SMILES |
CC(C)COP(=O)(O)OCC(C)C |
Canonical SMILES |
CC(C)COP(=O)(O)OCC(C)C |
6303-30-6 | |
Pictograms |
Corrosive |
Synonyms |
Phosphoric Acid Bis(2-methylpropyl) Ester; Phosphoric Acid Diisobutyl Ester; _x000B_NSC 41918 |
Origin of Product |
United States |
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